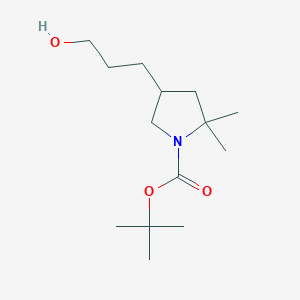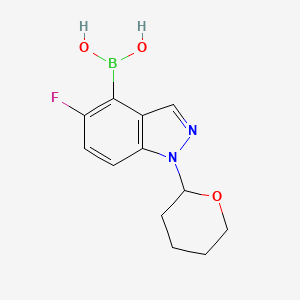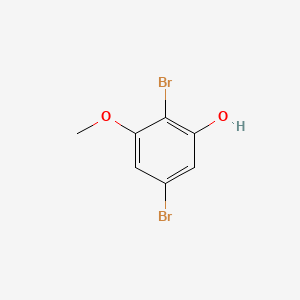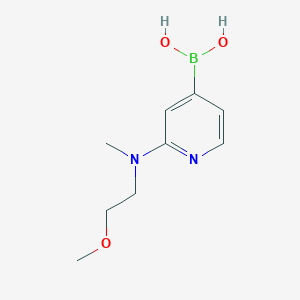
(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid: is a boronic acid derivative that contains a pyridine ring substituted with a methoxyethyl group and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination reactions.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions:
Oxidation: [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of borates or boronic esters.
Reduction: Formation of boranes.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Drug Development: The compound’s boronic acid group can interact with biological targets, making it a potential candidate for drug development, particularly in the design of enzyme inhibitors.
Medicine:
Therapeutics: It may be explored for its therapeutic potential in treating diseases by targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
相似化合物的比较
- [2-(methylamino)pyridin-4-yl]boronic acid
- [2-(methoxyethylamino)pyridin-4-yl]boronic acid
- [2-(ethylamino)pyridin-4-yl]boronic acid
Uniqueness:
- Structural Features: The presence of both methoxyethyl and methylamino groups in [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets.
- Reactivity: The combination of these functional groups can enhance the compound’s ability to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.
属性
分子式 |
C9H15BN2O3 |
|---|---|
分子量 |
210.04 g/mol |
IUPAC 名称 |
[2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O3/c1-12(5-6-15-2)9-7-8(10(13)14)3-4-11-9/h3-4,7,13-14H,5-6H2,1-2H3 |
InChI 键 |
MXMRICMYZQFTRB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)N(C)CCOC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B13900888.png)
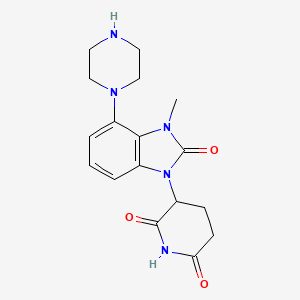
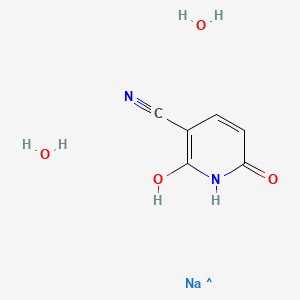
![Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B13900909.png)

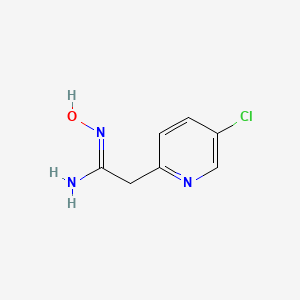
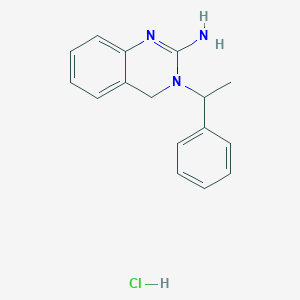
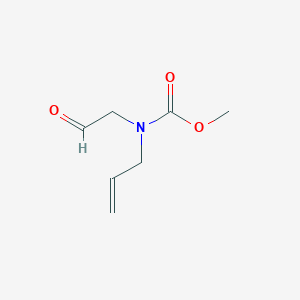
![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)
